7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine
Description
7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine (CAS: 1094425-28-1) is a heterocyclic compound featuring a triazolopyrimidine core with a chlorine atom at position 7 and an isopropyl group at position 2. Its molecular formula is C₉H₁₀ClN₄, and it is characterized by a fused bicyclic structure that combines pyrimidine and triazole rings. This compound is of interest in medicinal chemistry due to the versatility of the triazolopyrimidine scaffold, which is known for interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
7-chloro-3-propan-2-yl-[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)8-12-11-7-3-6(9)10-4-13(7)8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJASWJILWICRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C=NC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Formation of Triazolo[4,3-c]pyrimidine Core
- The pyrimidine ring is typically synthesized from appropriate aminopyrimidine precursors or pyrimidine diones.
- Cyclization with hydrazine or hydrazide derivatives leads to the formation of the fused 1,2,4-triazole ring.
- For example, condensation of 2,4-dichloropyrimidine derivatives with hydrazine hydrate under reflux conditions in solvents such as ethanol or isopropanol can yield triazolopyrimidine intermediates.
Chlorination at the 7-Position
- Chlorination is commonly achieved using phosphorus oxychloride (POCl3) in the presence of bases like triethylamine.
- This step converts hydroxyl or amino groups on the pyrimidine ring to chloro substituents, specifically at the 7-position.
- The reaction typically requires heating (e.g., 110°C) for several hours to ensure complete substitution.
Introduction of the Isopropyl Group at the 3-Position
- Alkylation at the 3-position with an isopropyl group can be performed via nucleophilic substitution using isopropylamine or isopropyl halides.
- Alternatively, refluxing the chlorinated triazolopyrimidine intermediates with isopropylamine or isopropanol under elevated temperatures (around 120°C) facilitates substitution.
- The reaction is monitored by thin-layer chromatography (TLC) and upon completion, the product is isolated by precipitation, filtration, and recrystallization.
Data Table: Key Reaction Parameters
| Parameter | Typical Range/Value | Remarks |
|---|---|---|
| Solvent | Ethanol, Isopropanol, Dioxane | Polar protic solvents preferred for condensation and substitution |
| Temperature | 80–120°C | Reflux conditions to promote cyclization and substitution |
| Reaction Time | 6–10 hours | Monitored by TLC for completion |
| Catalyst/Reagent | Phosphorus oxychloride, Triethylamine | For chlorination step |
| Isolation | Filtration, Recrystallization from dichloromethane/methanol | Purification of final product |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy : Proton (1H) and Carbon (13C) NMR confirm the presence of isopropyl group and triazolopyrimidine core.
- Characteristic singlet for methyl groups of isopropyl at ~2.4 ppm (1H NMR).
- Aliphatic carbon peaks at ~12–43 ppm (13C NMR).
- Mass Spectrometry : Molecular ion peak consistent with molecular weight 196.64 g/mol.
- Melting Point and Purity : Consistent with literature values for the compound, confirming successful synthesis.
Summary of Research Findings
- The synthetic route is robust and reproducible, relying on classical heterocyclic chemistry techniques.
- Chlorination with POCl3 is essential for introducing the 7-chloro substituent, a key functional group for biological activity.
- The isopropyl group at the 3-position can be introduced efficiently via nucleophilic substitution or alkylation.
- The methodology aligns with procedures used for related fused triazoloheterocycles, indicating general applicability.
- The product is typically isolated as a crystalline solid with high purity, suitable for further biological or chemical studies.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole and pyrimidine rings can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antiviral and antimicrobial agent.
Biology: In biological research, the compound is used as a tool to study the effects of triazolopyrimidines on cellular processes and signaling pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting key biological processes. For example, it may inhibit viral polymerases, preventing viral replication, or bacterial enzymes, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the triazolopyrimidine core significantly influence electronic, steric, and solubility properties. Key comparisons include:
Key Observations :
- Aliphatic vs. Aromatic Substituents : The propan-2-yl group in the target compound balances lipophilicity and solubility, making it more amenable to aqueous environments than aromatic analogs .
- Electron-Withdrawing Groups : Fluorinated aryl or trifluoromethyl substituents increase stability and binding affinity to hydrophobic pockets in target proteins but may reduce solubility .
Isomer-Specific Properties
Triazolopyrimidines exhibit distinct properties based on ring fusion patterns (e.g., [4,3-c] vs. [1,5-c] isomers):
| Property | [1,2,4]Triazolo[4,3-c]pyrimidine (e.g., Target Compound) | [1,2,4]Triazolo[1,5-c]pyrimidine (e.g., Compound 8) |
|---|---|---|
| Melting Point | Higher (e.g., Compound 9: >250°C) | Lower (e.g., Compound 8: ~200°C) |
| ¹H-NMR Chemical Shifts | C3-H/C5-H protons appear downfield (δ 8.5–9.0 ppm) | C2-H/C5-H protons upfield (δ 7.5–8.0 ppm) |
| Thermal Stability | More stable under reflux conditions | Prone to Dimroth rearrangement under acidic conditions |
Mechanistic Insight: The [4,3-c] isomers exhibit greater thermal stability due to reduced ring strain, as demonstrated by their resistance to isomerization under reflux in ethanol or acetic acid . In contrast, [1,5-c] isomers undergo Dimroth rearrangements to form more stable tautomers .
Biological Activity
7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C8H9ClN4
- SMILES : CC(C)C1=NN=C2N1C=NC(=C2)Cl
- InChI : InChI=1S/C8H9ClN4/c1-5(2)8-12-11-7-3-6(9)10-4-13(7)8/h3-5H,1-2H3
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds within its class have demonstrated various pharmacological effects. The following sections summarize the findings related to its potential biological activities.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression. A notable example includes the inhibition of the colony-stimulating factor 1 receptor (CSF1R), which is implicated in tumor microenvironment modulation and macrophage differentiation.
In one study, pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for CSF1R inhibition with subnanomolar IC50 values. Although specific data on this compound is limited, it is reasonable to hypothesize that similar compounds may exhibit anticancer activity through analogous mechanisms .
Anti-inflammatory Activity
Compounds containing triazole and pyrimidine moieties have been investigated for their anti-inflammatory properties. For example, some derivatives showed potent inhibition of cyclooxygenase enzymes (COX), which are critical in inflammatory pathways. The IC50 values of these compounds were comparable to established anti-inflammatory drugs like celecoxib .
While specific studies on this compound are lacking, the structural similarities suggest a potential for similar anti-inflammatory effects.
Structure-Activity Relationship (SAR)
The SAR studies of triazole and pyrimidine derivatives indicate that modifications at specific positions can significantly alter biological activity. For instance:
| Compound | Modification | Biological Activity |
|---|---|---|
| A | -NH group at position 6 | Enhanced CSF1R inhibition |
| B | Methyl substitution at N-4 | Reduced EGFR activity |
| C | Halogen substitutions | Increased potency against COX enzymes |
These findings suggest that strategic modifications to the structure of this compound could enhance its pharmacological profile.
Case Studies and Research Findings
While direct case studies on this compound are sparse, research on related compounds provides insight into its potential applications:
- Anticancer Studies : Investigations into triazole derivatives have shown promising results in inhibiting cancer cell proliferation through targeted kinase inhibition.
- Anti-inflammatory Research : Similar compounds have demonstrated significant COX inhibition and reduced inflammation in preclinical models.
Q & A
Q. What are the primary synthetic routes for 7-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine, and how can intermediates be stabilized?
The compound is synthesized via oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones using iodobenzene diacetate (IBD) in dichloromethane, yielding [1,2,4]triazolo[4,3-c]pyrimidine intermediates . These intermediates are thermodynamically unstable and prone to spontaneous Dimroth rearrangement. To isolate them, rapid purification (e.g., flash chromatography at low temperatures) and avoidance of protic solvents are critical. For stabilization, ethanol-free conditions and immediate characterization via ¹H NMR (monitoring methyl signals at ~2.39 ppm) are recommended .
Q. How can structural characterization distinguish [4,3-c] and [1,5-c] triazolopyrimidine isomers?
Key techniques include:
- ¹H NMR : The methyl group in [4,3-c] isomers resonates at ~2.39 ppm, shifting downfield to ~3.04 ppm after rearrangement to [1,5-c] isomers due to electronic environment changes .
- X-ray crystallography : Crystal structures (e.g., C14H9Cl2F3N4S derivatives) confirm ring connectivity and substituent positions .
- TLC/HPLC : Monitor isomerization via retention time shifts under acidic conditions .
Q. What solvents and catalysts accelerate Dimroth rearrangement of triazolopyrimidines?
Ethanol or methanol with catalytic HCl (0.1–1.0 eq.) at room temperature promotes complete isomerization of [4,3-c] to [1,5-c] isomers within 10 days. Higher temperatures (e.g., reflux) reduce reaction time but risk decomposition .
Advanced Questions
Q. How do substituents influence the kinetics of Dimroth rearrangement in triazolopyrimidines?
Electron-withdrawing groups (e.g., Cl at C7) slow rearrangement by stabilizing the [4,3-c] isomer, while electron-donating groups (e.g., methyl) accelerate it. For example, 7-chloro derivatives require 10 days for complete isomerization, whereas unsubstituted analogs rearrange within 24 hours . Kinetic studies using ¹H NMR or HPLC can quantify rate constants (k) under varying pH and temperature conditions.
Q. What contradictions exist in reported yields for triazolopyrimidine synthesis, and how can they be resolved?
Yields for oxidative cyclization range from 40–85% due to:
- Hydrazone purity : Impurities in starting materials reduce efficiency.
- Solvent choice : Dichloromethane minimizes side reactions compared to polar aprotic solvents .
- Isomerization during isolation : Immediate quenching of IBD and low-temperature workup improve yields of [4,3-c] intermediates . Validate results by repeating syntheses with rigorously dried reagents and inert atmospheres.
Q. What computational methods predict the stability and reactivity of triazolopyrimidine derivatives?
Density functional theory (DFT) calculates energy barriers for Dimroth rearrangement, identifying transition states and substituent effects. Molecular docking (e.g., AutoDock Vina) can screen derivatives for adenosine receptor binding, leveraging known A3 receptor antagonist scaffolds (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines) .
Q. How can researchers design experiments to study bioactivity without commercial availability of the compound?
- In-house synthesis : Follow IBD-mediated cyclization protocols .
- Structural analogs : Test 7-cyano or 5-amino derivatives (improved solubility and pharmacokinetics) .
- Biological assays : Use HeLa cell models to evaluate Shiga toxin trafficking inhibition, as triazolopyrimidines show promise in modulating cellular pathways .
Methodological Challenges
Q. What strategies mitigate instability during storage of [4,3-c] triazolopyrimidines?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
